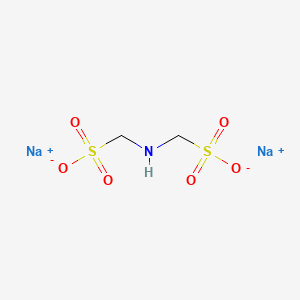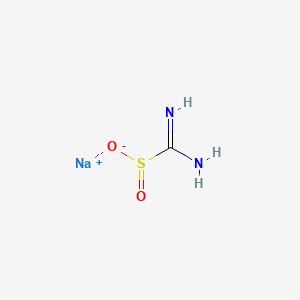
Octyl isooctadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl isooctadecanoate: is an ester compound formed from the reaction of octanol and isooctadecanoic acid. It is commonly used in various industries, including cosmetics and personal care products, due to its excellent emollient properties. This compound is known for its ability to provide a smooth and silky feel to formulations, making it a popular ingredient in lotions, creams, and other skincare products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Octyl isooctadecanoate is typically synthesized through an esterification reaction between octanol and isooctadecanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove the water formed during the reaction. The reaction can be represented as follows:
Octanol+Isooctadecanoic acid→Octyl isooctadecanoate+Water
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. The use of continuous flow reactors allows for better control of reaction conditions, such as temperature and pressure, leading to a more consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Octyl isooctadecanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of octanol and isooctadecanoic acid. Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water
Transesterification: Alcohol, acid or base catalyst
Major Products Formed:
Hydrolysis: Octanol and isooctadecanoic acid
Transesterification: Different esters and alcohols
Wissenschaftliche Forschungsanwendungen
Chemistry: Octyl isooctadecanoate is used as a model compound in studies involving esterification and transesterification reactions. It serves as a reference compound for understanding the kinetics and mechanisms of these reactions.
Biology: In biological research, this compound is used as a component in lipid-based formulations for drug delivery systems. Its emollient properties make it suitable for enhancing the bioavailability of hydrophobic drugs.
Medicine: this compound is investigated for its potential use in topical formulations for skin conditions. Its ability to improve skin hydration and barrier function makes it a promising ingredient in dermatological products.
Industry: In the cosmetics industry, this compound is widely used in formulations of lotions, creams, and sunscreens. Its non-greasy texture and excellent spreading properties enhance the sensory experience of these products .
Wirkmechanismus
Octyl isooctadecanoate exerts its effects primarily through its emollient properties. It forms a thin, non-greasy layer on the skin, which helps to retain moisture and improve skin texture. The compound interacts with the lipid bilayer of the skin, enhancing its barrier function and preventing transepidermal water loss. This mechanism is particularly beneficial in skincare formulations aimed at improving skin hydration and smoothness .
Vergleich Mit ähnlichen Verbindungen
- Octyl stearate
- Octyl palmitate
- Octyl laurate
Comparison: Octyl isooctadecanoate is unique among these compounds due to its branched structure, which imparts distinct physical properties. Compared to octyl stearate and octyl palmitate, this compound has a lower melting point, making it more suitable for formulations requiring a liquid emollient at room temperature. Additionally, its branched structure provides better spreadability and a lighter feel on the skin, enhancing its sensory attributes in cosmetic products .
Eigenschaften
CAS-Nummer |
93803-86-2 |
|---|---|
Molekularformel |
C26H52O2 |
Molekulargewicht |
396.7 g/mol |
IUPAC-Name |
octyl 16-methylheptadecanoate |
InChI |
InChI=1S/C26H52O2/c1-4-5-6-7-18-21-24-28-26(27)23-20-17-15-13-11-9-8-10-12-14-16-19-22-25(2)3/h25H,4-24H2,1-3H3 |
InChI-Schlüssel |
RDUQEQWTZYCTJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)CCCCCCCCCCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


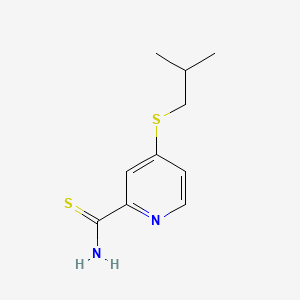

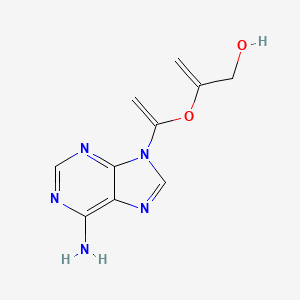


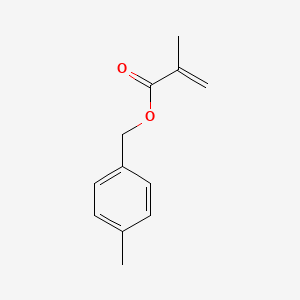
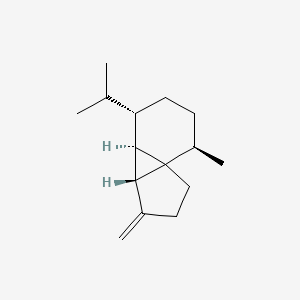


![2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,11,14,16-heptaen-9-one](/img/structure/B12658516.png)

